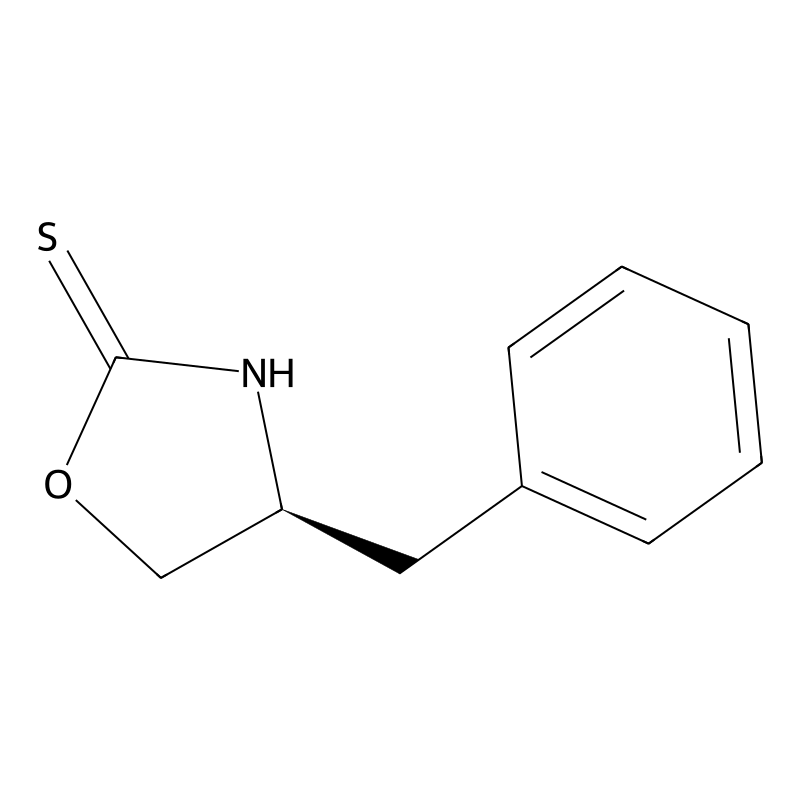

(S)-4-Benzyloxazolidine-2-thione

Content Navigation

Standard oxazolidinone auxiliaries yield poor diastereoselectivity in acetate aldol additions and require multi-step cleavage. (S)-4-Benzyloxazolidine-2-thione solves this: • Achieves >95:5 dr via tunable Ti-enolate transition states • Direct DIBAL-H reductive cleavage to aldehyde, bypassing Weinreb amides • Enables both Evans syn and non-Evans syn products by stoichiometry control. Supplied at ≥97% chemical purity and ≥98% ee, with global stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(S)-4-Benzyloxazolidine-2-thione is a chiral 4-monosubstituted oxazolidine-2-thione auxiliary widely procured for asymmetric synthesis. As the sulfur analog of the classical Evans auxiliary, it features a highly reactive thiocarbonyl group that fundamentally alters its electronic and steric profile. Commercially supplied at high chemical purity (≥97.0%) and enantiomeric excess (≥98.0%), it is primarily selected for highly stereoselective carbon-carbon bond formations, particularly in aldol additions and alkylations. Its distinct electronic properties provide enhanced binding affinity to soft Lewis acids like titanium, enabling distinct enolate geometries and transition states that are inaccessible with standard oxygen-based analogs, making it a critical precursor for complex stereocontrolled workflows [1].

Substituting (S)-4-Benzyloxazolidine-2-thione with the standard Evans auxiliary ((S)-4-benzyloxazolidin-2-one) routinely fails in specific synthetic contexts, particularly in acetate aldol reactions and mild cleavage protocols. The oxygen-based Evans auxiliary yields poor diastereoselection in acetate-type aldol reactions due to the absence of α-carbon substituents on the enolate. In contrast, the thiocarbonyl group in the oxazolidinethione strongly coordinates with titanium(IV) Lewis acids, enabling highly ordered chelated or non-chelated transition states depending on stoichiometry. Furthermore, the standard oxazolidinone is significantly more resistant to nucleophilic attack, often requiring multi-step sequences (such as Weinreb amide formation) to yield an aldehyde, whereas the oxazolidinethione allows direct, high-yield reductive cleavage[1].

Acetate Aldol Diastereoselectivity

In the synthesis of acetate aldol adducts with aliphatic aldehydes, standard Evans oxazolidinones provide minimal diastereoselection. However, utilizing the titanium(IV) enolate of the oxazolidinethione auxiliary (with TiCl4 and (−)-sparteine) yields the acetate aldol product with exceptional diastereoselectivity, ranging from 92:8 to 99:1 dr [1]. This quantitative leap in selectivity is attributed to the strong titanium-thiocarbonyl coordination that enforces a highly ordered transition state.

| Evidence Dimension | Diastereomeric ratio (dr) in acetate aldol reactions |

| Target Compound Data | 92:8 to 99:1 dr |

| Comparator Or Baseline | Standard Evans oxazolidinones (minimal to poor diastereoselection) |

| Quantified Difference | Shift from negligible selectivity to >99:1 dr |

| Conditions | TiCl4, (−)-sparteine, N-methylpyrrolidinone, aliphatic aldehydes |

Procurement of the oxazolidinethione is mandatory when synthesizing single-stereocenter acetate aldols, as standard oxazolidinones cannot achieve the required stereocontrol.

Evans vs. Non-Evans Syn Selectivity

A unique procurement advantage of (S)-4-Benzyloxazolidine-2-thione is its ability to provide either 'Evans syn' or 'non-Evans syn' aldol adducts simply by altering the Lewis acid and base stoichiometry. Using 1 equivalent of TiCl4 and 2.5 equivalents of sparteine yields the Evans syn product (>98:2 dr), while using 2 equivalents of TiCl4 and 1 equivalent of i-Pr2EtN switches the pathway to the non-Evans syn product (>95:5 dr) [1]. Standard oxazolidinones do not exhibit this reliable, switchable mechanistic behavior under identical titanium enolate conditions.

| Evidence Dimension | Stereodivergent product ratios |

| Target Compound Data | >98:2 dr (Evans syn) or >95:5 dr (non-Evans syn) depending on conditions |

| Comparator Or Baseline | Standard oxazolidinones (lack switchable non-Evans syn selectivity via TiCl4) |

| Quantified Difference | Access to two distinct diastereomers with >95:5 dr from a single precursor |

| Conditions | 1 eq TiCl4/sparteine vs 2 eq TiCl4/i-Pr2EtN |

Allows a single procured chiral auxiliary to access multiple stereoisomers, reducing the need to source and validate multiple different chiral controllers.

Direct Reductive Cleavage to Aldehydes

The thiocarbonyl moiety of (S)-4-Benzyloxazolidine-2-thione significantly enhances its susceptibility to reductive cleavage compared to standard oxazolidinones. The oxazolidinethione auxiliary can be directly reduced to the corresponding aldehyde using DIBAL-H in high yields, cleanly regenerating the chiral auxiliary [1]. In contrast, oxazolidinones generally resist direct DIBAL-H reduction to the aldehyde, requiring a two-step sequence involving conversion to a Weinreb amide prior to reduction.

| Evidence Dimension | Number of steps to aldehyde and cleavage mildness |

| Target Compound Data | 1-step direct DIBAL-H cleavage |

| Comparator Or Baseline | Standard oxazolidinones (2-step sequence via Weinreb amide) |

| Quantified Difference | Elimination of 1 synthetic step and associated yield losses |

| Conditions | DIBAL-H reduction in organic solvent |

Streamlines synthetic workflows and improves overall yields when the target molecule requires an aldehyde intermediate for downstream coupling.

Stereoselective Acetate Aldol Additions

Because it solves the 'acetate aldol problem' that plagues standard Evans auxiliaries, this compound is the premier choice for installing single stereocenters via acetate aldol reactions with aliphatic aldehydes. It is heavily utilized in the total synthesis of polyketides and macrolides where high diastereoselectivity (>95:5 dr) is required[1].

Stereodivergent Fragment Synthesis

The ability to switch between Evans syn and non-Evans syn products simply by adjusting titanium and base stoichiometry makes this auxiliary ideal for library synthesis or when both diastereomers of a fragment are needed for structure-activity relationship (SAR) studies [2].

Streamlined Chiral Aldehyde Synthesis

In synthetic sequences where the aldol adduct must be immediately advanced to an aldehyde for subsequent olefination or reductive amination, the oxazolidinethione is preferred over oxazolidinones due to its compatibility with direct, one-step DIBAL-H reductive cleavage [3].

References

- [1] Guz, N. R., & Phillips, A. J. 'Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes.' Organic Letters 4.13 (2002): 2253-2256.

- [2] Crimmins, M. T., et al. 'Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry.' Journal of the American Chemical Society 119.33 (1997): 7883-7884.

- [3] Crimmins, M. T., & King, B. W. 'Asymmetric Total Synthesis of Callystatin A: Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones.' Journal of the American Chemical Society 120.35 (1998): 9084-9085.

XLogP3

Wikipedia

Explore Compound Types

O4Si-4